2-cyclopropyl-5-iodo-1H-imidazole
Overview
Description
“2-cyclopropyl-5-iodo-1H-imidazole” is a compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular formula of “2-cyclopropyl-5-iodo-1H-imidazole” is C6H7IN2 . The structure can be represented by the SMILES notation: C1CC1C2=NC=C(N2)I .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazole derivatives, including those related to 2-cyclopropyl-5-iodo-1H-imidazole, have been extensively studied for their chemical properties and synthesis methods. For instance, various 1,5-diaryl-1H-imidazoles have been synthesized via direct coupling processes, showcasing the versatility of imidazole rings in chemical reactions (Bellina et al., 2005). Similarly, the synthesis of biimidazoles and their analogues demonstrates the potential of imidazole derivatives in creating compounds with specific pharmacological profiles (Matthews et al., 1990).
Biological and Medicinal Applications
- Imidazole-based compounds, including 2-cyclopropyl-5-iodo-1H-imidazole, have a broad spectrum of bioactivities due to their ability to bind with various enzymes and receptors. They are prominent in anticancer, antifungal, antibacterial, and other medicinal applications (Zhang et al., 2014).
Advanced Synthesis Techniques
- Advanced methods have been developed for the efficient synthesis of imidazole derivatives. These include palladium-catalyzed reactions and direct arylation techniques, which are essential for producing structurally diverse imidazole compounds with potential therapeutic applications (Bellina et al., 2007).
Structural Analysis and Material Science Applications
- Structural analysis of imidazole derivatives, like 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, reveals insights into their electronic and spatial configurations. These studies are crucial for understanding the chemical behavior of these compounds in various applications, including material science (Boechat et al., 2016).
Pharmaceutical Research and Development
- In the realm of pharmaceutical research, imidazole derivatives are being explored for their roles in inhibiting specific enzymes and in cancer therapy. For example, studies on imidazole cyclopropyl amine analogues have shown potential in targeting mutant enzymes for therapeutic interventions (Zheng et al., 2018).
Scientific Research Applications of 2-Cyclopropyl-5-Iodo-1H-Imidazole
Crystal Structure Analysis
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate : The crystal structures of these molecules have been reported, providing insights into non-planar configurations and electron density distribution within the triazole ring, indicative of their potential applications in material science and pharmaceuticals (Boechat et al., 2016).
Synthesis and Chemical Reactions
Regioselective Synthesis of 1,5-diaryl-1H-imidazoles by Palladium-catalyzed Direct Arylation of 1-aryl-1H-imidazoles : This research highlights the synthesis of 1,5-diaryl-1H-imidazoles, demonstrating the versatility of imidazole rings in chemical reactions and their potential cytotoxic activity against human tumor cell lines (Bellina et al., 2005).
Synthesis and Cardiotonic Activity of Novel Biimidazoles : This study involves the synthesis of substituted bi-1H-imidazoles and their evaluation for inotropic activity, underlining the importance of imidazoles in pharmaceutical applications (Matthews et al., 1990).
Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-trisubstituted Imidazoles : This paper discusses a methodology based on regiocontrolled N-alkylation of imidazole intermediates, showcasing the potential for creating structurally diverse imidazole compounds (Delest et al., 2008).
Medicinal Applications
- Discovery and Structure-Activity-Relationship Study of Novel Imidazole Cyclopropyl Amine Analogues for Mutant Isocitric Dehydrogenase 1 (IDH1) Inhibitors : This research demonstrates the application of imidazole derivatives in targeting mutant enzymes for therapeutic interventions, particularly in cancer treatment (Zheng et al., 2018).
Future Directions
properties
IUPAC Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIVUAOFKVFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621188 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-iodo-1H-imidazole | |
CAS RN |
761426-65-7 | |
Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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